molecular formula C11H13Cl2N B12108558 [1-(2,4-Dichlorophenyl)ethyl](prop-2-EN-1-YL)amine

[1-(2,4-Dichlorophenyl)ethyl](prop-2-EN-1-YL)amine

Cat. No.: B12108558
M. Wt: 230.13 g/mol
InChI Key: LGTPOKPBCFORJQ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following molecular formula:

    1-(2,4-Dichlorophenyl)ethylamine: C11H11Cl2N\text{C}_{11}\text{H}_{11}\text{Cl}_2\text{N}C11​H11​Cl2​N

    .
  • It consists of a dichlorophenyl group attached to an ethylamine moiety via a propenyl (allyl) linkage.
  • The compound’s structure is as follows: !Structure
  • Physically, it appears as a crystalline, colorless substance with a distinct odor.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the reaction of 2,4-dichlorophenylethylamine with prop-2-en-1-yl (allyl) groups.
    • Industrial production methods may vary, but they would likely optimize yield and purity.
  • Chemical Reactions Analysis

      Reactivity: Due to the presence of the indole nucleus, this compound may undergo various reactions, including electrophilic substitution.

      Common Reagents and Conditions: These would depend on the specific reactions. For example, it could participate in nucleophilic substitution, oxidation, or reduction reactions.

      Major Products: Without specific data, we can’t pinpoint exact products. exploring its reactivity with various reagents would yield valuable insights.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate.

      Chemistry: Study its reactivity and explore novel transformations.

      Biology: Investigate its effects on cellular processes.

      Industry: Assess its use in chemical synthesis or as a starting material.

  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are not readily available. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other indole derivatives.

      Similar Compounds: Explore related compounds, such as other indole derivatives or molecules with similar functional groups.

    Properties

    Molecular Formula

    C11H13Cl2N

    Molecular Weight

    230.13 g/mol

    IUPAC Name

    N-[1-(2,4-dichlorophenyl)ethyl]prop-2-en-1-amine

    InChI

    InChI=1S/C11H13Cl2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h3-5,7-8,14H,1,6H2,2H3

    InChI Key

    LGTPOKPBCFORJQ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=C(C=C(C=C1)Cl)Cl)NCC=C

    Origin of Product

    United States

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